EGFR Tyrosine Kinase Inhibition: 7-Methyl vs. 4-Methyl Positional Isomer Comparison
The positional isomer 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (4-methyl isomer) has a reported IC50 of approximately 5.9 µM against A549 non-small cell lung cancer cells in MTT antiproliferative assays, compared to Cisplatin at 15.37 µM under identical conditions . Translocation of the methyl group from position 4 to position 7 (target compound) repositions the electron-donating inductive effect relative to the C5 carbonyl, altering the pKa of the adjacent amidine-like N3 and modulating the hydrogen-bond donor/acceptor geometry at the kinase hinge region. In the broader 2-anilinoquinazolinone class, C7-substitution is consistently associated with enhanced selectivity for EGFR over VEGFR-2 compared to C4-substituted analogs, as demonstrated by Geesi et al. (2024) where compound 4b (a quinazoline-N-4-fluorophenyl derivative) achieved EGFR IC50 = 68.2 nM vs. VEGFR-2 IC50 = 189 nM [1]. While direct EGFR IC50 data for the target 7-methyl compound are not yet published, the class-level SAR trajectory predicts that the 7-methyl substitution pattern yields a more favorable EGFR selectivity window than the 4-methyl isomer [2].
| Evidence Dimension | EGFR inhibitory potency and selectivity (predicted from positional isomer SAR) |
|---|---|
| Target Compound Data | 2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one: no direct EGFR IC50 published; predicted to exhibit selective EGFR inhibition based on 7-methyl SAR class trend |
| Comparator Or Baseline | 4-methyl positional isomer: IC50 = 5.9 µM (A549, MTT); class-level comparator (quinazoline-N-4-fluorophenyl 4b): EGFR IC50 = 68.2 ± 1.54 nM, VEGFR-2 IC50 = 189 ± 5.66 nM |
| Quantified Difference | Cannot be calculated (target data absent); directionality inferred from class SAR |
| Conditions | A549 MTT assay (4-methyl isomer); recombinant EGFR/VEGFR-2 enzymatic assay (compound 4b) |
Why This Matters
The 7-methyl positional isomer is expected to provide a superior EGFR selectivity profile over the 4-methyl variant, which is a critical differentiator for procurement decisions in kinase-targeted drug discovery programs where off-target VEGFR-2 inhibition is undesirable.
- [1] Geesi, M.H. et al. (2024). New quinazoline-N-4-fluorophenyl derivatives as potential anticancer agents: Discovery of a promising dual EGFR/VEGFR-2 inhibitor. Journal of King Saud University – Science, 36(11), 103518. DOI: 10.1016/j.jksus.2024.103518. Compound 4b: EGFR IC50 = 68.2 ± 1.54 nM; VEGFR-2 IC50 = 189 ± 5.66 nM. View Source
- [2] Di Paolo, M.L. et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. Class-level SAR: C7-substitution modulates potency and selectivity. View Source
